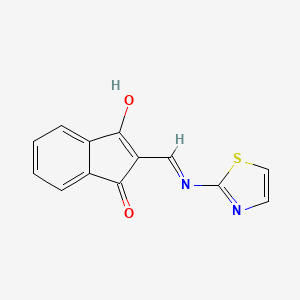

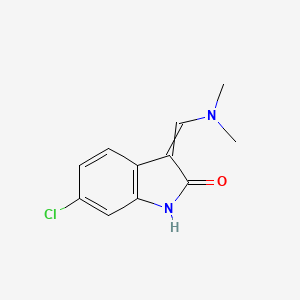

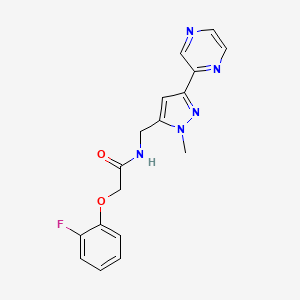

2-((2,5-Thiazolylamino)methylene)indane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is a β-diketone with indane as its structural nucleus .

Synthesis Analysis

Indane-1,3-dione can be prepared by decarboxylation of the sodium salt of 2-ethoxycarbonyl-1,3-indandione, which itself is obtained by Claisen condensation of ethyl acetate and dimethyl phthalate .Molecular Structure Analysis

The molecular structure of indane-1,3-dione is characterized by a β-diketone with indane as its structural nucleus . The carbon at the C-2 position is alpha to both carbonyls, and thus can act as a nucleophile .Chemical Reactions Analysis

The carbon at the C-2 position is alpha to both carbonyls, and thus can act as a nucleophile. It undergoes self-aldol condensation quite easily, resulting in bindone .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of N-confused porphyrin derivatives, demonstrating its role in creating novel types of N-confused porphyrin derivatives without requiring any catalysts (Li et al., 2011).

- It is involved in the formation of piezochromism, acidochromism, and solvent-induced emission changes in certain D-π-A 1,4-dihydropyridine derivatives with aggregation-induced emission characteristics (Lei et al., 2016).

- The compound has been synthesized and characterized by various spectral analyses, highlighting its potential in various chemical synthesis applications (Asiri & Khan, 2011).

Applications in Material Science

- It plays a role in the development of solution-processable, non-fullerene electron acceptors for bulk-heterojunction solar cells, indicating its significance in the field of renewable energy and materials science (Patil et al., 2015).

- Its derivative, Meldrum’s acid derivative 5-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione, has been studied for structural and vibrational properties, contributing to advancements in material characterization (Toledo et al., 2015).

Biological and Medicinal Applications

- The compound has been employed in the synthesis of 1,3‐Disubstituted Indeno[1,2‐c]pyrazoles with demonstrated antibacterial and antifungal activities, suggesting its potential in pharmaceutical applications (Mohil et al., 2014).

- It is also used in the synthesis of novel Indane-1,3-dione derivatives, which have been evaluated as anticoagulant agents, indicating its significance in the development of new therapeutic agents (Mitka et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c16-11-8-3-1-2-4-9(8)12(17)10(11)7-15-13-14-5-6-18-13/h1-7,16H/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSXWIIUUZHKIN-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2969727.png)

![4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2969730.png)

![4-allyl-N-(sec-butyl)-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2969732.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2969743.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2969744.png)

![5-{3-[(4-Ethoxyphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2969745.png)